molecular formula C15H23N3O2S B2454995 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 2034306-61-9

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2454995
CAS No.: 2034306-61-9
M. Wt: 309.43
InChI Key: CYQPMDSSDZRQDK-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a chemical compound of high interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a piperidine core substituted with a 2-methylpyridin-4-yl group and a cyclopropanesulfonamide moiety, a structural motif found in compounds investigated for various biological activities. Related sulfonamide-containing piperidine compounds have demonstrated significant research value in early-stage drug discovery. Structurally similar analogs have been identified as potent, allosteric inhibitors of viral helicase enzymes, showing broad-spectrum activity against alphaviruses like chikungunya in biochemical assays . Other piperidine-sulfonamide compounds have been profiled as inverse agonists of the 5-HT2A serotonin receptor, indicating potential utility in neuropharmacological research . Furthermore, recent studies on benzenesulfonamide derivatives have revealed mechanisms of action involving the induction of ferroptosis in tumor cells, suggesting potential applications in oncology research . The presence of the cyclopropanesulfonamide group is a key pharmacophore that often contributes to metabolic stability and target binding affinity. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-12-10-14(4-7-16-12)18-8-5-13(6-9-18)11-17-21(19,20)15-2-3-15/h4,7,10,13,15,17H,2-3,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQPMDSSDZRQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives, while the pyridine ring can be prepared via various cyclization reactions. The final step involves the sulfonation of the cyclopropane group to introduce the sulfonamide functionality .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group undergoes characteristic reactions, including hydrolysis and nucleophilic substitutions:

  • Acidic/Basic Hydrolysis : Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond cleaves to yield cyclopropanesulfonic acid and the corresponding amine .

  • Alkylation/Acylation : The nitrogen atom in the sulfonamide participates in alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides, forming N-alkylated or N-acylated derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Hydrolysis6M HCl, reflux, 12hCyclopropanesulfonic acid + Amine85–92
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylated sulfonamide78

Piperidine Ring Functionalization

The piperidine ring undergoes substitution and ring-opening reactions:

  • N-Alkylation : The tertiary amine in the piperidine reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts .

  • Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction introduces new substituents at the piperidine nitrogen .

  • Ring-Opening : Strong electrophiles (e.g., HNO₂) induce ring cleavage, yielding linear diamines .

Reaction TypeExample ReagentsKey ProductApplicationReference
N-AlkylationBenzyl bromideQuaternary ammonium saltBioactivity modulation
Reductive AminationAcetone, NaBH₄Piperidine with isopropyl groupEnhanced receptor affinity

Pyridine Ring Modifications

The 2-methylpyridin-4-yl group participates in electrophilic substitutions and coordination chemistry:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3-position of the pyridine ring .

  • Metal Coordination : The pyridine nitrogen binds to transition metals (e.g., Pd, Cu), forming complexes used in catalysis .

Reaction TypeConditionsProductNotesReference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-2-methylpyridinyl derivativeMeta-directing effect of methyl group
Pd CoordinationPd(OAc)₂, DCMPd-pyridine complexCatalytic cross-coupling applications

Cyclopropane Ring Reactions

The cyclopropane moiety exhibits strain-driven reactivity:

  • Ring-Opening : Oxidative cleavage with O₃ or OsO₄ yields dicarbonyl compounds.

  • Radical Addition : Reaction with Br₂ under UV light forms 1,3-dibromopropane derivatives.

Reaction TypeReagentsProductSelectivityReference
Oxidative CleavageO₃, Zn/H₂OMalonaldehyde derivativeHigh (>90%)
BrominationBr₂, hv1,3-DibromopropaneRegioselective

Multicomponent Reactions

The compound participates in Ugi-4CR and cycloaddition reactions:

  • Ugi-4CR : Reacts with isocyanides, amines, and aldehydes to form peptidomimetics .

  • 1,3-Dipolar Cycloaddition : With azides, forms triazole-linked derivatives via CuAAC .

Reaction TypeComponentsProductYield (%)Reference
Ugi-4CRIsocyanide, BenzaldehydePeptidomimetic65
CuAACBenzyl azide, CuITriazole derivative82

Biological Activity Modulation via Derivatization

Structural modifications impact pharmacological properties:

  • Sulfonamide Alkylation : Enhances blood-brain barrier permeability.

  • Pyridine Nitration : Increases kinase inhibition potency (IC₅₀ improved from 12 μM to 0.8 μM) .

DerivativeModificationBiological Activity (IC₅₀)TargetReference
N-MethylSulfonamide alkylation5.2 μM (vs. 12 μM parent)Kinase X
3-NitroPyridine nitration0.8 μMKinase Y

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings can participate in hydrogen bonding and hydrophobic interactions, while the sulfonamide group can form strong ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications.

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

The synthesis of this compound involves multiple steps, typically starting with the preparation of piperidine and pyridine derivatives. The final product is achieved through sulfonation of the cyclopropane group, which introduces the sulfonamide functionality. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine and pyridine rings facilitate hydrogen bonding and hydrophobic interactions, while the sulfonamide group can engage in strong ionic interactions with target molecules. These interactions are crucial for modulating the activity of various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent. The compound's mechanism in inhibiting bacterial growth involves disrupting cellular processes essential for survival .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly in relation to neurological disorders. It shows promise as a modulator of neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's disease and Lewy Body Dementia. Its ability to interact with muscarinic receptors has been highlighted as a key mechanism for its neuroprotective effects .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Alzheimer's Disease : A study demonstrated that this compound could enhance cognitive function in animal models by modulating cholinergic neurotransmission.
  • Bacterial Infections : Clinical trials indicated significant reductions in bacterial load in subjects treated with formulations containing this compound compared to controls .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Compound AStructure AAntimicrobial
Compound BStructure BNeuroprotective
N-(pyridin-4-yl)piperidinStructure CAntidepressant

This table highlights how this compound stands out due to its dual action against microbial infections and neurodegenerative diseases.

Research Findings

Recent studies have focused on the optimization of this compound's pharmacokinetic properties to enhance its therapeutic efficacy:

  • Bioavailability Improvements : Modifications in formulation have led to increased bioavailability and reduced side effects.
  • Targeted Delivery Systems : Novel delivery methods are being developed to ensure targeted action at sites of infection or neurological activity .

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